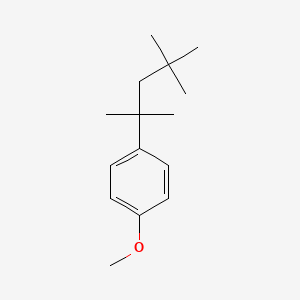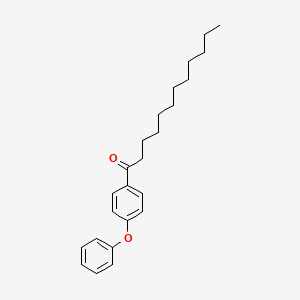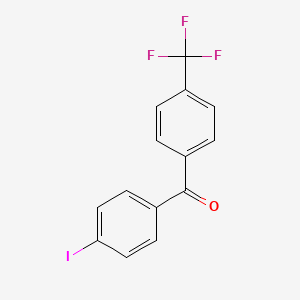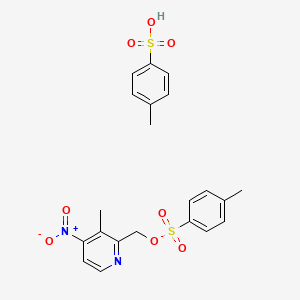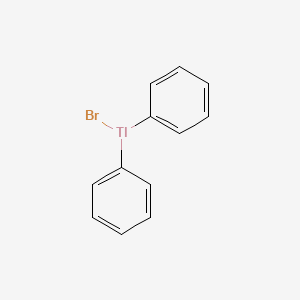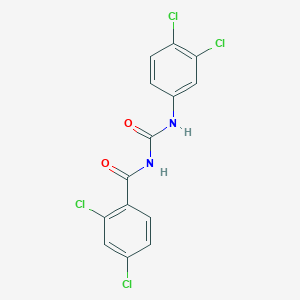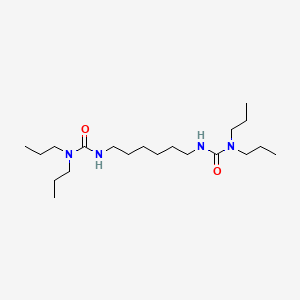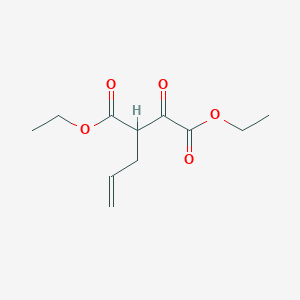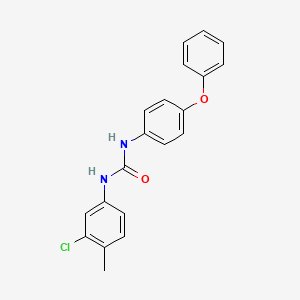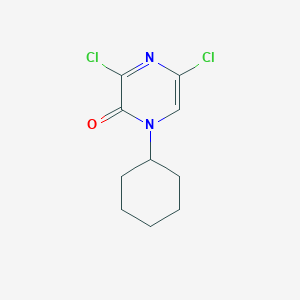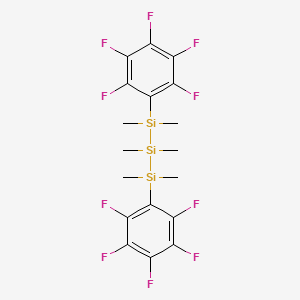
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane is a unique organosilicon compound characterized by its hexamethyl and pentafluorophenyl groups attached to a trisilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane typically involves the reaction of hexamethyltrisilane with pentafluorophenyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted organosilicon compounds
科学的研究の応用
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other molecules. Its effects are mediated through the formation of stable organosilicon intermediates, which can interact with biological and chemical systems.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar applications in silylation and as a precursor in chemical vapor deposition processes.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in aromatic C-H silylation and as a reagent in the synthesis of agricultural adjuvants and sensory performance enhancers.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxy-trisiloxane: Known for its use in the synthesis of advanced materials and coatings.
Uniqueness
1,1,2,2,3,3-Hexamethyl-1,3-bis(2,3,4,5,6-pentafluorophenyl)trisilane stands out due to its unique combination of hexamethyl and pentafluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
13014-50-1 |
|---|---|
分子式 |
C18H18F10Si3 |
分子量 |
508.6 g/mol |
IUPAC名 |
bis[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C18H18F10Si3/c1-29(2,17-13(25)9(21)7(19)10(22)14(17)26)31(5,6)30(3,4)18-15(27)11(23)8(20)12(24)16(18)28/h1-6H3 |
InChIキー |
CNJNQMHVASDNCK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


